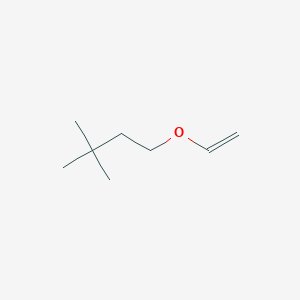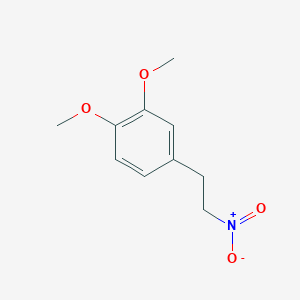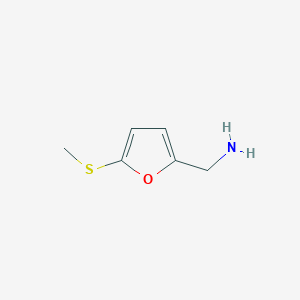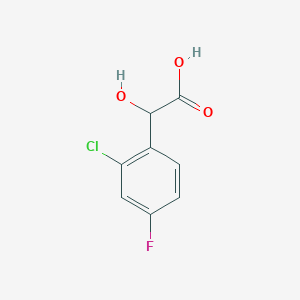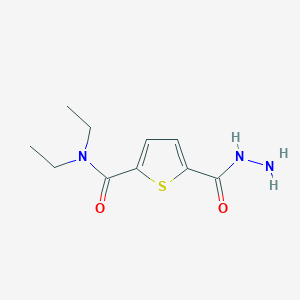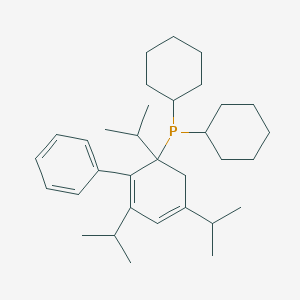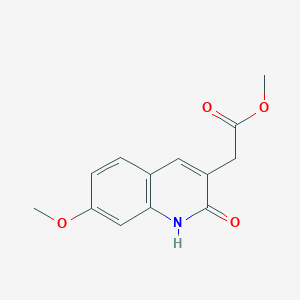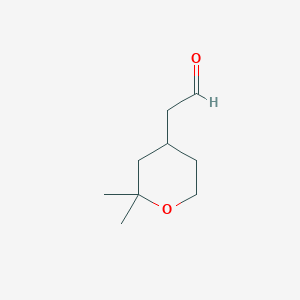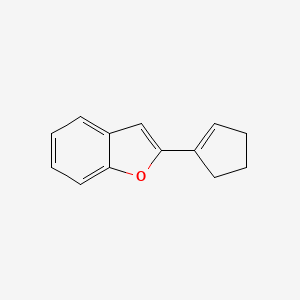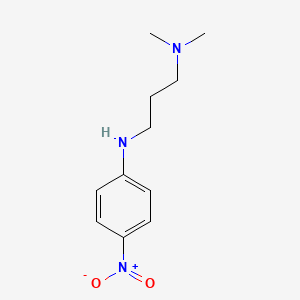
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine
概述
描述
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is an organic compound that features a nitrophenyl group attached to a propanediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine typically involves the reaction of 4-nitroaniline with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.
化学反应分析
Types of Reactions
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro group.
科学研究应用
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N1-methyl-4-nitrobenzene-1,2-diamine
- 1,1-Dimethyl-3-(2-nitrophenyl)urea
- Pyrazolo[3,4-b]quinolines
Uniqueness
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is unique due to its specific structural features, such as the presence of both dimethyl and nitrophenyl groups
属性
CAS 编号 |
25238-54-4 |
|---|---|
分子式 |
C11H17N3O2 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)9-3-8-12-10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
InChI 键 |
HJMLCGPNMFWONS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
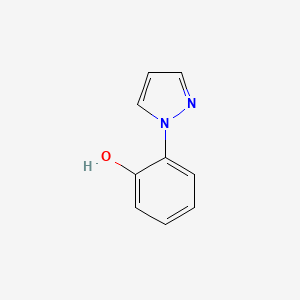
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8698353.png)
![6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8698354.png)
![4-[(4-Methoxy-2-methylphenyl)amino]butanenitrile](/img/structure/B8698358.png)
![2-[(3-Fluorophenyl)hydrazono]malononitrile](/img/structure/B8698366.png)
